
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate is a complex organic compound belonging to the isoalloxazine family Isoalloxazines are heterocyclic compounds that form the structural foundation of flavins, such as riboflavin (vitamin B2) These compounds are characterized by their tricyclic structure, which consists of three interconnected rings of atoms
准备方法
The synthesis of Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoalloxazine core, followed by the introduction of the diethylaminoethyl, methoxy, and methyl groups. The final step involves the formation of the sulfate derivative. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
化学反应分析
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include different redox states of the isoalloxazine core and substituted derivatives.
科学研究应用
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate has a wide range of scientific research applications:
Chemistry: Used as a redox-active compound in various chemical reactions and studies.
Biology: Plays a role in studying enzyme mechanisms, particularly those involving flavoproteins.
Industry: Used in the production of dyes and pigments, as well as in the development of new materials with specific redox properties.
作用机制
The mechanism of action of Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate involves its redox-active isoalloxazine core. This core can undergo one- and two-electron transfer reactions, which are coupled with proton transfers. These reactions are crucial in various biochemical processes, including those involving flavoproteins. The compound’s molecular targets include enzymes that utilize flavin cofactors, and its pathways involve redox reactions that are essential for cellular metabolism.
相似化合物的比较
Isoalloxazine, 10-(2-(diethylamino)ethyl)-8-methoxy-7-methyl-, sulfate can be compared with other isoalloxazine derivatives, such as riboflavin and flavin mononucleotide (FMN). While all these compounds share the isoalloxazine core, the presence of the diethylaminoethyl, methoxy, and methyl groups in the compound provides unique redox properties and potential applications. Similar compounds include:
Riboflavin (Vitamin B2): A natural isoalloxazine derivative involved in various metabolic processes.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin that acts as a cofactor in many enzymatic reactions.
Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative that plays a crucial role in redox reactions within the cell.
属性
CAS 编号 |
101652-09-9 |
|---|---|
分子式 |
C18H25N5O7S |
分子量 |
455.5 g/mol |
IUPAC 名称 |
10-[2-(diethylamino)ethyl]-8-methoxy-1-methylbenzo[g]pteridin-10-ium-2,4-dione;hydrogen sulfate |
InChI |
InChI=1S/C18H23N5O3.H2O4S/c1-5-22(6-2)9-10-23-14-11-12(26-4)7-8-13(14)19-15-16(24)20-18(25)21(3)17(15)23;1-5(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3;(H2,1,2,3,4) |
InChI 键 |
LFPSINRZRRXYQS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC[N+]1=C2C(=NC3=C1C=C(C=C3)OC)C(=O)NC(=O)N2C.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





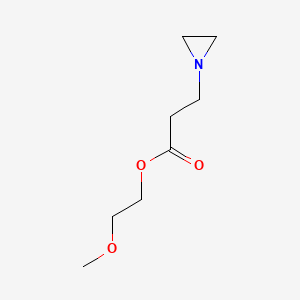

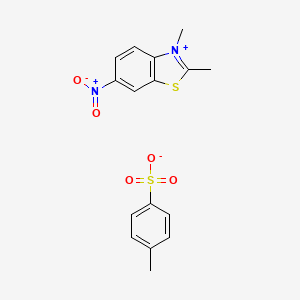
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
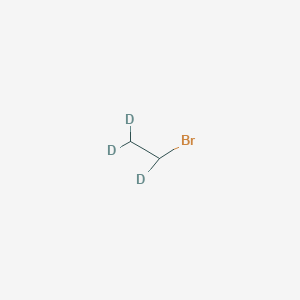

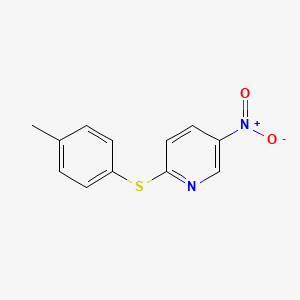
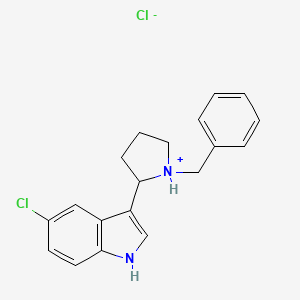
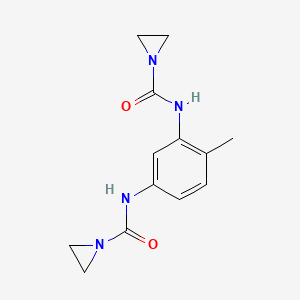
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)

